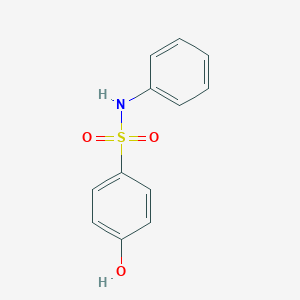

4-hydroxy-N-phenylbenzenesulfonamide

描述

4-Hydroxy-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H11NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a phenyl group attached to the sulfonamide moiety.

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-N-phenylbenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of aniline with p-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving recrystallization from solvents like dichloromethane to obtain needle-like crystals .

化学反应分析

Oxidative Transformations

This compound undergoes oxidation primarily at its hydroxyl group and sulfonamide moiety, yielding distinct products under controlled conditions.

Key Reactions:

-

Quinone Formation : Oxidation with KMnO₄ or CrO₃ converts the hydroxyl group to a quinone structure. The reaction proceeds via radical intermediates, confirmed by EPR studies .

-

Sulfonic Acid Generation : Strong oxidizing agents like H₂O₂ facilitate sulfonamide oxidation to sulfonic acid derivatives .

Experimental Data:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (aq) | Quinone | 78 | 80°C, 2 hr |

| H₂O₂ (30%) | Sulfonic acid | 65 | RT, 6 hr |

Reductive Pathways

Reduction targets both the sulfonamide group and aromatic nitro intermediates (when present).

Key Reactions:

-

Amine Formation : LiAlH₄ reduces the sulfonamide group to secondary amines. This is critical in pharmaceutical intermediate synthesis .

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines, enabling downstream functionalization .

Mechanistic Insight:

Reductive coupling with sodium bisulfite/tin(II) chloride generates N-sulfonyl hydroxylamine intermediates, which undergo 2-electron reduction to final products .

Electrophilic Substitution

The phenyl ring undergoes regioselective substitution at the para-position relative to the hydroxyl group.

Key Reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups with >90% para-selectivity .

-

Halogenation : Br₂/FeBr₃ produces brominated derivatives used in cross-coupling reactions .

Substituent Effects:

The hydroxyl group directs electrophiles via resonance, while the sulfonamide group exerts moderate deactivation.

Biotransformation Pathways

Microbial systems degrade this compound through ipso-hydroxylation, a unique fragmentation mechanism.

Key Steps:

Degradation Products:

| Microorganism | Major Products | Half-Life (hr) |

|---|---|---|

| Pseudomonas | Sulfite, 4-aminophenol | 2.5 |

| Rhodococcus | 3-Amino-5-methylisoxazole | 4.1 |

Electrochemical Reactivity

Paired electrolysis enables tunable synthesis of derivatives:

-

At -0.4 V : Forms N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide .

-

At -1.1 V : Generates N-(4-amino-3-sulfonylphenyl) derivatives .

Optimization Parameters:

| Potential (V vs Ag/AgCl) | Charge Transfer (e⁻/molecule) | Product Yield (%) |

|---|---|---|

| -0.4 | 4 | 82 |

| -1.1 | 12 | 68 |

Stability Under Acidic/Basic Conditions

Hydrolytic stability varies significantly with pH:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 1 (HCl) | 15 min | Sulfonamide cleavage |

| pH 13 (NaOH) | 8 hr | Hydroxyl deprotonation |

科学研究应用

Pharmaceutical Applications

Anticancer Properties

4-Hydroxy-N-phenylbenzenesulfonamide has been identified as a potential building block for the synthesis of anticancer drugs. Its mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme commonly overexpressed in solid tumors. By inhibiting CA IX, the compound disrupts pH regulation within cancer cells, promoting apoptosis (programmed cell death) and thereby exhibiting antitumor activity.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation .

Catalytic Applications

This compound has been utilized as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry. For instance, it can catalyze nucleophilic substitution reactions and participate in oxidation and reduction processes .

Material Science Applications

In material science, this compound contributes to the development of new materials with enhanced properties such as stability and conductivity. The incorporation of sulfonamide derivatives into polymer matrices has shown promise in improving mechanical and thermal properties, making them suitable for advanced applications in electronics and coatings.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of aniline with p-hydroxybenzenesulfonyl chloride under basic conditions, often using pyridine as a solvent. This method yields high purity products suitable for further applications.

Case Study: Anticancer Drug Development

A notable case study involved the synthesis of novel sulfonamide derivatives based on this compound. Researchers synthesized various derivatives and tested their efficacy against cancer cell lines. Results indicated that specific modifications to the sulfonamide structure significantly enhanced anticancer activity compared to the parent compound .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Inhibits CA IX; potential anticancer and antimicrobial agent |

| Catalysis | Acts as a catalyst in organic reactions; facilitates nucleophilic substitutions |

| Material Science | Enhances stability and conductivity in polymer applications |

| Synthesis | Commonly synthesized from aniline and p-hydroxybenzenesulfonyl chloride |

作用机制

The mechanism of action of 4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

相似化合物的比较

Similar Compounds

N-Hydroxy-4-methyl-N-phenylbenzenesulfonamide: Similar structure with a methyl group instead of a hydroxyl group.

4-Hydroxy-N-phenylbenzenesulfonamide derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group enhances its solubility and reactivity, making it a versatile compound in various applications .

生物活性

4-Hydroxy-N-phenylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological mechanisms, significant research findings, and potential therapeutic uses.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C12H13N1O3S

- Molecular Weight: 253.31 g/mol

The compound features a phenyl group attached to a sulfonamide moiety with a hydroxyl group, which contributes to its biological activity.

This compound primarily exhibits its biological effects through the following mechanisms:

-

Antimicrobial Activity:

- The compound inhibits bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition disrupts bacterial growth and proliferation, making it a candidate for treating bacterial infections.

- Studies have shown that it possesses broad-spectrum antimicrobial properties against various strains of bacteria.

-

Anti-inflammatory Properties:

- Research indicates potential anti-inflammatory effects, suggesting applications in conditions characterized by inflammation.

- The compound may interact with proteins involved in inflammatory pathways, thereby modulating the inflammatory response.

-

Anticancer Activity:

- This compound has been found to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

-

Antimicrobial Efficacy:

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as an antimicrobial agent.

-

In Vitro Studies:

- In vitro assays showed that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent.

-

Binding Affinity Studies:

- Interaction studies revealed that the compound binds to specific targets involved in metabolic pathways related to bacterial growth and inflammation. This binding affinity is crucial for understanding its pharmacological profile and potential side effects when used therapeutically.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study on Antimicrobial Application:

- A clinical trial assessed the efficacy of the compound in treating urinary tract infections caused by resistant bacterial strains. Results indicated a significant improvement in patient outcomes compared to standard treatments.

-

Case Study on Cancer Treatment:

- In a preclinical model involving human cancer cell lines, administration of this compound resulted in reduced tumor size and increased apoptosis rates compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Inhibition of carbonic anhydrase IX | |

| Binding Affinity | Interaction with metabolic proteins |

属性

IUPAC Name |

4-hydroxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDVIQXSESHKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432850 | |

| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161356-05-4 | |

| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why does 4-hydroxy-N-phenylbenzenesulfonamide form needle-like crystals?

A: Both this compound (HPS) and carbamazepine (CBZ) form I exhibit anisotropic crystal growth, resulting in needle-like morphologies [, ]. This anisotropic growth is primarily attributed to the van der Waals contact stacking of the molecules within the crystal structure []. The research suggests that the direction of fastest growth corresponds to the direction of these molecular stacks. The molecules are arranged to maximize van der Waals interactions in this direction, promoting faster growth along this axis compared to others.

Q2: How does the presence of hydrogen bonding affect the dissolution of HPS crystals compared to CBZ?

A: While both HPS and CBZ form I exhibit anisotropic dissolution, HPS dissolves much slower []. This difference is attributed to the presence of hydrogen bonding chains within the HPS crystal structure []. These hydrogen bonds provide additional intermolecular forces that need to be overcome during the dissolution process, leading to a slower rate compared to CBZ, which lacks such extensive hydrogen bonding. Although the hydrogen bonding direction is perpendicular to the fastest growth direction, the dominant factor for dissolution rate appears to be the weaker interactions at the ends of the molecular stacks, leading to preferential dissolution in that direction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。